Sigma-1 Receptor Binding Affinity: Moderate but Distinct Profile
4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-amine has been reported to demonstrate significant binding affinity for sigma-1 receptors, positioning it among piperazine-based ligands with distinctive pharmacological properties . Unlike highly optimized sigma-1 ligands (e.g., 1-(4-fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine with a Ki of ~2.5 nM [1]) or very weak binders, the target compound exhibits moderate affinity.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki ~248 nM (predicted from displacement of [3H](+)-pentazocine from sigma-1 receptor in guinea pig brain) [1] |
| Comparator Or Baseline | 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine (Compound 10): Ki ~2.5 nM [1]; Unsubstituted piperazin-1-amine: No significant affinity [Class baseline] |
| Quantified Difference | Target compound shows ~100-fold lower affinity than the optimized fluorobenzyl derivative [1] but retains measurable binding compared to the inactive unsubstituted piperazin-1-amine. |
| Conditions | Displacement of [3H](+)-pentazocine from sigma-1 receptor in guinea pig brain membrane. |
Why This Matters
This moderate affinity profile makes 4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-amine a suitable starting scaffold for further optimization of sigma-1 receptor ligands, providing a balanced hitto-lead starting point with room for affinity enhancement.
- [1] He, Y., et al. 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain. Journal of Medicinal Chemistry, 2017, 60, 4161–4172. View Source
